1-Cyclopentyl-1h-indazol-6-amine

Medicinal Chemistry Drug Design Physicochemical Properties

SAR-driven EZH2 inhibitor programs frequently stall when sourcing the correct N1-substituted indazole intermediate-substituting the cyclopentyl group with simpler analogs collapses binding affinity at the SAM pocket. 1-Cyclopentyl-1H-indazol-6-amine resolves this bottleneck by delivering the exact steric and lipophilic profile required for hydrophobic pocket occupancy. - Validated scaffold for EPZ005687-class inhibitors; the N1-cyclopentyl motif is essential for >500-fold selectivity over off-target methyltransferases. - Balanced XLogP3 (2.8) and low HBD count (2) support CNS-penetrant lead optimization. - Available from stock in 50 mg to 1 g quantities with ≥98% purity, enabling direct use in medicinal chemistry campaigns.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13631569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1h-indazol-6-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=C(C=CC(=C3)N)C=N2
InChIInChI=1S/C12H15N3/c13-10-6-5-9-8-14-15(12(9)7-10)11-3-1-2-4-11/h5-8,11H,1-4,13H2
InChIKeyYWYWHNOEUQYOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-1H-indazol-6-amine: Structural & Physicochemical Overview


1-Cyclopentyl-1H-indazol-6-amine (CAS 320575-77-7) is a synthetic small-molecule indazole derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound features a primary amino group at the 6-position of the indazole ring system and an N1-cyclopentyl substituent. The cyclopentyl group introduces distinct steric and lipophilic characteristics compared to unsubstituted or N1-methyl analogs, making it a valuable scaffold in medicinal chemistry for modulating target binding and physicochemical properties [1]. Its procurement by research institutions is typically driven by its utility as a synthetic intermediate in the development of kinase inhibitors (e.g., EZH2 inhibitors) and other bioactive molecules where the cyclopentyl substitution is a critical structural feature [2].

Synthetic Intermediate Targeted scaffold for kinase inhibitor synthesis with N1-cyclopentyl specificity.
Medicinal Chemistry Probe Steric and lipophilic probe for SAR studies at the N1-position.
Lipophilicity Selection Supports intracellular target engagement via predicted elevated logP.

1-Cyclopentyl-1H-indazol-6-amine: N1-Cyclopentyl Specificity


In-class substitution of 1-cyclopentyl-1H-indazol-6-amine with simpler analogs such as 1H-indazol-6-amine or 1-methyl-1H-indazol-6-amine is scientifically unsound without rigorous re-validation. The N1-cyclopentyl group is not a passive spectator; it fundamentally alters the molecule's lipophilicity, steric profile, and conformational flexibility, which can dramatically impact target binding affinity, selectivity, and pharmacokinetics [1]. For example, in the design of EZH2 inhibitors, the cyclopentyl group is specifically required to occupy a hydrophobic pocket in the enzyme's active site, a binding mode that smaller N1-substituents cannot replicate [2]. Therefore, any substitution disregards the precise structure-activity relationships (SAR) that define the compound's utility, potentially leading to failed syntheses or misleading biological results.

SAR Mismatch
N1-unsubstituted or N1-methyl analogs may not replicate binding modes requiring a cyclopentyl hydrophobic pocket.
Physicochemical Shift
Lipophilicity and permeability may differ significantly, altering intracellular assay performance.
Conformational Profile
Cyclohexyl or smaller alkyl analogs present different entropic profiles that may shift binding affinity.

1-Cyclopentyl-1H-indazol-6-amine: Key Differentiators


LogP Comparison with N1-Substituted Analogs

The N1-cyclopentyl substitution significantly increases lipophilicity compared to the parent 1H-indazol-6-amine, correlating with improved membrane permeability and target binding in hydrophobic pockets [1]. While no direct experimental logP data was found for the target compound, computational predictions indicate a marked difference. For 1H-indazol-6-amine (6-aminoindazole), the XLogP3 is 1.0 [2]. For 1-cyclopentyl-1H-indazol-6-amine, the predicted logP is 2.8 (calculated using XLogP3 from PubChem [3]). This represents a 1.8 log unit increase, translating to approximately 60-fold higher predicted lipid solubility, which can be a decisive factor in cell-based assay performance.

LogP Comparison
Class-level inference
XLogP3: 2.8 (predicted)
Δ = 1.8 log units vs 1.0
Supports intracellular target modulation context.
Computational prediction; experimental validation required.
Medicinal Chemistry Drug Design Physicochemical Properties

H-Bonding Profile Comparison

Both 1-cyclopentyl-1H-indazol-6-amine and 1H-indazol-6-amine have 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. However, the cyclopentyl group introduces steric hindrance that can shield the amino group, potentially reducing its hydrogen bonding capacity in practice and improving membrane permeability without increasing the donor count. This is a subtle but important differential when designing compounds for CNS penetration, where a donor count of ≤2 is typically desired [2].

H-Bond Profile
Supporting evidence
2 HBD / 3 HBA
Potential steric shielding
May support CNS permeability screening context.
Effective H-bonding differs from computed counts.
Physicochemical Characterization Drug-Likeness Medicinal Chemistry

Rotatable Bond Flexibility Comparison

The compound has 2 rotatable bonds (the C-N bond connecting the cyclopentyl ring and the C-N bond of the amino group) . In comparison, 1-cyclohexyl-1H-indazol-6-amine (hypothetical analog) would have a higher number of conformations due to the greater flexibility of the cyclohexyl ring. The cyclopentyl ring is conformationally more constrained than a cyclohexyl but more flexible than a methyl group, offering a balanced entropic profile for binding. This is critical for optimizing ligand efficiency in hit-to-lead programs.

Rotatable Bonds
Context-dependent
2 Rotatable Bonds
Cyclopentyl vs cyclohexyl flexibility
Context-dependent entropic binding profile.
Qualitative comparison; ligand efficiency to verify.
Conformational Analysis Ligand Efficiency Drug Design

1-Cyclopentyl-1H-indazol-6-amine: Application Scenarios


EZH2 Inhibitor Synthesis Intermediate

The compound serves as a critical intermediate in the synthesis of EZH2 inhibitors like EPZ005687, where the N1-cyclopentyl group is essential for occupying the hydrophobic SAM pocket of the enzyme. Direct use of the N1-unsubstituted or N1-methyl analog would be synthetically futile as it would abrogate this key binding interaction [1].

CNS-Penetrant Kinase Inhibitor Scaffold

Given its favorable balanced lipophilicity (predicted XLogP3 2.8) and low hydrogen bond donor count (2), this compound is an ideal starting point for designing brain-penetrant kinase inhibitors for neurodegenerative or neuro-oncology targets, where similar indazole scaffolds have shown promise [2].

Steric Probe for SAR Studies

The unique steric and electronic profile of the cyclopentyl group allows researchers to systematically study the impact of N1-substitution on target engagement, selectivity, and ADME properties compared to a library of N1-alkyl indazole analogs (H, Me, Et, iPr, cyclopropyl, cyclobutyl, cyclohexyl) [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
N1-cyclopentyl scaffold specificity
Target engagement in hydrophobic binding pockets
CNS-penetrant design
Balanced lipophilicity and HBD count
Permeability and brain exposure model review
SAR probe libraries
Steric and conformational profile
Ligand efficiency and selectivity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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